Product packaging for 2-[(E)-2-thiophen-3-ylethenyl]quinoline(Cat. No.:)

2-[(E)-2-thiophen-3-ylethenyl]quinoline

Cat. No.: B10801603
M. Wt: 237.32 g/mol
InChI Key: XYUNKJVCUWCFHM-FNORWQNLSA-N
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Description

2-[(E)-2-Thiophen-3-ylethenyl]quinoline is a synthetic organic compound characterized by a quinoline core linked to a thiophene ring via an ethenyl bridge. With the molecular formula C₁₅H₁₁NS and a molecular weight of 237.32 g/mol, this compound belongs to the class of quinoline-thiophene hybrids, which are a significant focus in medicinal chemistry due to their diverse pharmacological potential. The conjugated system formed by the quinoline, ethenyl, and thiophene groups may contribute to unique electronic properties and biological activity. Quinoline-thiophene hybrids are extensively investigated for their potent biological activities. While specific data on this compound is limited, structural analogs have demonstrated considerable promise in several research areas. A primary application is in anticancer research, where similar hybrids have been shown to inhibit the proliferation of various human cancer cell lines, including HepG2 (liver), HeLa (cervical), MCF-7 (breast), and HCT-116 (colon) cells . The mechanism of action for these active compounds often involves the inhibition of key enzymatic pathways, such as epidermal growth factor receptor tyrosine kinase (EGFR-TK) . Furthermore, molecular hybrids containing quinoline and thiophene motifs have been designed and synthesized as antitubercular agents, showing promising activity against Mycobacterium tuberculosis . The antimicrobial profile of quinoline-based compounds is also well-documented, with research indicating significant activity against a range of Gram-positive bacteria . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to explore the potential of this compound as a novel scaffold in drug discovery and chemical biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NS B10801603 2-[(E)-2-thiophen-3-ylethenyl]quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11NS

Molecular Weight

237.32 g/mol

IUPAC Name

2-[(E)-2-thiophen-3-ylethenyl]quinoline

InChI

InChI=1S/C15H11NS/c1-2-4-15-13(3-1)6-8-14(16-15)7-5-12-9-10-17-11-12/h1-11H/b7-5+

InChI Key

XYUNKJVCUWCFHM-FNORWQNLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CSC=C3

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CSC=C3

Origin of Product

United States

Synthetic Methodologies for 2 E 2 Thiophen 3 Ylethenyl Quinoline and Structural Analogues

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The quinoline scaffold is a foundational element in numerous pharmacologically active compounds. nih.gov Its synthesis has been a subject of extensive research for over a century, leading to a host of named reactions that remain relevant today. iipseries.orgmdpi.com

The Friedländer synthesis, discovered by Paul Friedländer in 1882, is a straightforward and efficient method for generating quinoline derivatives. wikipedia.orgjk-sci.com The reaction involves a condensation between a 2-aminobenzaldehyde (B1207257) or a 2-aminobenzoketone and a compound containing an α-methylene group, typically a ketone. nih.govjk-sci.com The reaction can be catalyzed by acids (such as trifluoroacetic acid, toluenesulfonic acid, or iodine) or bases. wikipedia.orgjk-sci.com

There are two proposed mechanisms for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration to form the quinoline ring. The second mechanism suggests the initial formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction to yield the final product. wikipedia.org

To synthesize a quinoline with a substituent at the 2-position, such as the thiophene-containing precursor to the target molecule, one would react a 2-aminobenzaldehyde with a methyl ketone (e.g., 3-acetylthiophene). This approach directly installs the desired group at the C-2 position of the quinoline ring. Various catalysts, including traditional acids and bases as well as modern systems like ionic liquids, metal-organic frameworks, and nanocatalysts, have been employed to improve the efficiency and environmental sustainability of this reaction. nih.gov

Table 1: Overview of the Friedländer Reaction

Feature Description
Reactants 2-aminobenzaldehyde/ketone and a compound with an α-active hydrogen (e.g., a ketone). jk-sci.com
Product Substituted quinoline. jk-sci.com
Catalysts Acids (e.g., HCl, H₂SO₄, p-TsOH), bases (e.g., NaOH, pyridine), or modern catalysts. wikipedia.orgjk-sci.com

| Reaction Type | Condensation and intramolecular cyclization. jk-sci.com |

The Skraup synthesis is one of the oldest methods for producing quinoline, involving the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org A significant modification of this is the Doebner-Miller reaction , also known as the Skraup-Doebner-Von Miller synthesis, which reacts anilines with α,β-unsaturated carbonyl compounds. acs.orgwikipedia.org This method is a widely used route for preparing 2- and/or 4-substituted quinolines. nih.gov The reaction is typically catalyzed by strong Brønsted or Lewis acids. wikipedia.org The mechanism is thought to proceed via a 1,4-addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation to form the aromatic quinoline ring. acs.org

The Combes quinoline synthesis , first reported in 1888, is another classical method that produces 2,4-disubstituted quinolines. iipseries.orgwikipedia.org This reaction involves the condensation of an aniline with a β-diketone under acidic conditions, typically using concentrated sulfuric acid. wikipedia.orgquimicaorganica.org The mechanism begins with the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular electrophilic ring closure, followed by dehydration to yield the quinoline product. wikipedia.org The regioselectivity of the ring closure can be influenced by steric effects of substituents on the aniline and diketone. wikipedia.org

Table 2: Comparison of Skraup-Doebner-Miller and Combes Syntheses

Reaction Aniline Reactant Carbonyl Reactant Typical Product
Skraup-Doebner-Miller Aniline α,β-Unsaturated aldehyde/ketone 2- and/or 4-substituted quinolines. acs.orgnih.gov

| Combes | Aniline | β-Diketone | 2,4-Disubstituted quinolines. wikipedia.org |

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a chemical process that synthesizes substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgwikipedia.org The reaction mechanism begins with the hydrolysis of isatin's amide bond by a base (like potassium hydroxide) to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.orgresearchgate.net

This method is particularly useful for creating quinolines with a carboxylic acid group at the 4-position, which can be a handle for further functionalization. researchgate.net For instance, reacting isatin with 1-(thiophen-3-yl)ethan-1-one would yield 2-(thiophen-3-yl)quinoline-4-carboxylic acid. The carboxylic acid group can later be removed via decarboxylation if desired. The Pfitzinger reaction is considered a variation of the Friedländer synthesis. wikipedia.org A limitation of this method is its sensitivity to steric hindrance, which can significantly reduce the yield of the desired product.

In recent years, synthetic chemistry has moved towards more efficient and atom-economical methods. For quinoline synthesis, modern annulation strategies often involve transition-metal-catalyzed reactions, C–H bond activation, and photo-induced oxidative cyclizations. mdpi.comsciprofiles.com These methods offer novel pathways to construct the quinoline core with high efficiency and selectivity. mdpi.com

Strategies based on [4+2] annulation reactions are prominent. mdpi.com For example, gold-catalyzed [4+2] annulation between terminal arylynes and nitrones has been developed for quinoline synthesis. mdpi.com Similarly, copper-catalyzed cascade annulation reactions involving heterocumulenes, alkynes, and diaryliodonium salts provide another route to various quinoline derivatives. nih.gov Other modern approaches include rhodium-catalyzed ortho-C-H bond activation and ruthenium-catalyzed aza-Michael addition followed by intramolecular annulation. mdpi.com These advanced techniques provide access to complex quinoline structures that may be difficult to obtain through classical methods. mdpi.comresearchgate.net

Ethenyl Linker Formation Strategies

Once the substituted quinoline core is synthesized (or starting from a pre-functionalized quinoline), the final step is the formation of the ethenyl linker to the thiophene (B33073) ring. Olefination reactions are the primary methods for creating this carbon-carbon double bond.

The Wittig reaction is a cornerstone of alkene synthesis, reacting an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.orgmasterorganicchemistry.com This method is highly reliable for forming a double bond at a specific location. libretexts.org To form 2-[(E)-2-thiophen-3-ylethenyl]quinoline, two main Wittig approaches are possible:

Reaction of quinoline-2-carboxaldehyde with a triphenylphosphonium ylide derived from 3-(halomethyl)thiophene.

Reaction of thiophene-3-carboxaldehyde with a triphenylphosphonium ylide derived from 2-(halomethyl)quinoline.

The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally yield predominantly (E)-alkenes, whereas non-stabilized ylides (containing an alkyl or aryl group) typically favor the formation of (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions instead of phosphonium ylides. wikipedia.org A key advantage of the HWE reaction is that it almost exclusively produces the (E)-alkene, which is the desired isomer for the target compound. organic-chemistry.org Another benefit is that the byproduct, a water-soluble dialkylphosphate salt, is easily removed from the reaction mixture, simplifying purification. wikipedia.orgorganic-chemistry.org The HWE reaction is known for its high reliability and stereocontrol in the synthesis of complex molecules and natural products.

The reaction begins with the deprotonation of a phosphonate ester to form a stabilized carbanion, which then attacks the carbonyl carbon of an aldehyde or ketone. wikipedia.org The resulting intermediate eliminates a phosphate (B84403) ester to form the alkene. wikipedia.org For the synthesis of this compound, the HWE reaction would involve reacting either quinoline-2-carboxaldehyde with a phosphonate derived from 3-methylthiophene (B123197) or thiophene-3-carboxaldehyde with a phosphonate derived from 2-methylquinoline (B7769805).

Table 3: Comparison of Wittig and HWE Reactions for Olefination

Feature Wittig Reaction Horner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphonium ylide. wikipedia.org Phosphonate carbanion. wikipedia.org
Stereoselectivity Variable; (Z) for non-stabilized ylides, (E) for stabilized ylides. organic-chemistry.org Predominantly (E)-alkenes. wikipedia.orgorganic-chemistry.org
Byproduct Triphenylphosphine oxide (often difficult to separate). nih.gov Water-soluble phosphate ester (easily removed). organic-chemistry.org

| Reactant Nucleophilicity | Less nucleophilic. wikipedia.org | More nucleophilic and less basic than Wittig reagents. wikipedia.org |

Palladium-Catalyzed Heck and Suzuki-Miyaura Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the synthesis of styryl-type aromatic compounds, including this compound. The Heck and Suzuki-Miyaura reactions, in particular, offer versatile and efficient pathways by creating the vinylic bridge between the quinoline and thiophene ring systems.

The Heck reaction typically involves the coupling of a halo-substituted heterocycle with an alkene. For the synthesis of the target compound, this could be achieved by reacting 2-haloquinoline (e.g., 2-bromoquinoline) with 3-vinylthiophene (B81652), or conversely, 2-vinylquinoline (B1294476) with 3-halothiophene. A palladium catalyst, often in the form of Pd(OAc)₂ or PdCl₂(PPh₃)₂, in the presence of a phosphine (B1218219) ligand and a base, facilitates the reaction. The stereochemistry of the resulting double bond is predominantly trans (E), which is desirable for this synthesis.

The Suzuki-Miyaura reaction provides an alternative and highly effective route, coupling a halo-heterocycle with an organoboron reagent. researchgate.net The synthesis of this compound analogues can be realized by the reaction of a quinoline halide with a thiophene-boronic acid derivative or vice-versa. researchgate.netnih.gov The catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination at the palladium center, is robust and tolerant of a wide array of functional groups. nih.govsemanticscholar.org Dichlorobis(triphenylphosphine)palladium(II) is a commonly used catalyst for such transformations. researchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed Synthesis
Reaction TypeQuinoline SubstrateThiophene SubstrateCatalyst SystemBaseSolventTypical Yield
Heck Coupling2-Bromoquinoline3-VinylthiophenePd(OAc)₂ + P(o-tolyl)₃Et₃NDMFGood to Excellent
Suzuki-Miyaura Coupling2-BromoquinolineThiophen-3-ylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂OHigh
Suzuki-Miyaura CouplingQuinoline-2-boronic acid3-Bromothiophene (B43185)PdCl₂(dppf)K₂CO₃DioxaneGood to High

Olefin Metathesis Approaches

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. researchgate.net A cross-metathesis (CM) reaction offers a direct route to this compound. mdpi.com This approach would involve reacting 2-vinylquinoline with 3-vinylthiophene in the presence of a well-defined transition metal catalyst, typically based on ruthenium. beilstein-journals.org

Catalysts developed by Grubbs and Hoveyda are highly efficient for this purpose, demonstrating excellent functional group tolerance and often high stereoselectivity for the E-isomer. researchgate.netsigmaaldrich.com The reaction proceeds through the formation of a metallacyclobutane intermediate, leading to the exchange of alkylidene fragments between the two olefinic starting materials. beilstein-journals.org A significant advantage of this method is the potential for atom economy, with ethene often being the only byproduct, which can be removed to drive the reaction to completion. sigmaaldrich.com

Table 2: Catalysts for Olefin Cross-Metathesis Synthesis
CatalystCommon NameKey Features
[RuCl₂(PCy₃)₂(CHPh)]Grubbs' Catalyst, 1st Gen.High activity for terminal olefins.
[RuCl₂(IMesH₂)(PCy₃)(CHPh)]Grubbs' Catalyst, 2nd Gen.Higher activity and broader substrate scope.
[RuCl₂(IMesH₂)(C₉H₁₀-2-O-iPr)(CHPh)]Hoveyda-Grubbs' Catalyst, 2nd Gen.Enhanced stability and recyclability.

Integration of Thiophene Moieties in Quinoline Architectures

Strategies for Direct Thienylation

The direct C-H functionalization of heterocycles represents a highly atom-economical and environmentally benign synthetic strategy. Direct thienylation involves the formation of a carbon-carbon bond between a C-H bond on the quinoline ring (preferentially at the C-2 position) and a thiophene moiety. This approach avoids the need for pre-functionalization (e.g., halogenation or borylation) of the starting materials.

These reactions are typically catalyzed by transition metals like palladium, rhodium, or ruthenium, which can activate the otherwise inert C-H bond. mdpi.com The reaction might proceed via a concerted metalation-deprotonation pathway or through oxidative addition. While specific examples for the direct synthesis of this compound are not abundant, the general success of direct arylation on quinoline N-oxides suggests the feasibility of this approach, potentially coupling with a functionalized thiophene partner. researchgate.net

Coupling Reactions Involving Thiophene Derivatives

The construction of the target molecule relies heavily on coupling reactions where the thiophene ring is introduced as a distinct, pre-formed derivative. mdpi.comrroij.com As discussed under section 2.2.2, Suzuki-Miyaura and Heck couplings are paramount. Thiophene derivatives suitable for these reactions are readily synthesized. For instance, thiophen-3-ylboronic acid can be prepared from 3-bromothiophene via lithiation followed by quenching with a trialkyl borate. 3-Vinylthiophene for the Heck reaction can be prepared through various olefination methods.

Beyond these, other palladium-catalyzed reactions such as Stille coupling (using organotin reagents, e.g., 3-(tributylstannyl)thiophene) or Negishi coupling (using organozinc reagents) can also be employed. These methods broaden the scope of accessible starting materials and reaction conditions. The choice of coupling partner is often dictated by the stability, availability, and toxicity of the respective organometallic reagent.

Catalytic Advancements in this compound Synthesis

Transition Metal-Catalyzed Coupling Processes (e.g., Palladium, Ruthenium)

Advancements in catalyst design have been crucial for improving the efficiency, selectivity, and sustainability of synthetic routes to compounds like this compound.

Palladium Catalysis: Modern palladium catalysis has moved towards highly active and stable catalyst systems. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly enhance the efficiency of the oxidative addition and reductive elimination steps in cross-coupling reactions, allowing for lower catalyst loadings and reactions at lower temperatures. These advanced catalyst systems show broad functional group tolerance. nih.gov

Ruthenium Catalysis: Ruthenium complexes have shown remarkable utility, not only in olefin metathesis but also in other coupling strategies. researchgate.net A notable advancement is the use of ruthenium pincer complexes in acceptorless dehydrogenative coupling (ADC) reactions. rsc.org This strategy can be applied to synthesize 2-styrylquinoline (B1231325) analogues through a one-pot, three-component reaction of a 2-aminobenzyl alcohol, a secondary alcohol (as a hydrogen shuttle), and a primary alcohol. rsc.org Adapting this methodology using a thiophene-containing alcohol could provide a highly atom-economical route to the target molecule, generating only water and hydrogen gas as byproducts. rsc.org Such catalytic systems demonstrate high turnover numbers (TON), highlighting their efficiency. rsc.org

Table 3: Comparison of Advanced Catalyst Systems
MetalCatalyst TypeReaction TypeKey AdvantageReference
PalladiumPd-NHC ComplexesSuzuki, Heck, etc.High thermal stability and activity. nih.gov
PalladiumPd with Buchwald Ligands (e.g., SPhos)Suzuki, Heck, etc.Efficient for sterically hindered substrates. semanticscholar.org
RutheniumGrubbs' / Hoveyda-Grubbs' CatalystsOlefin MetathesisDirect C=C bond formation, high E-selectivity. mdpi.com
RutheniumNNN-Pincer ComplexAcceptorless Dehydrogenative CouplingHigh atom economy, green byproducts (H₂, H₂O). rsc.org

Metal-Free and Organocatalytic Methods

The development of synthetic routes that avoid transition metals is a significant goal in green chemistry, minimizing metal contamination in final products and reducing environmental impact. researchgate.net For the synthesis of 2-styrylquinolines and related structures, several metal-free and organocatalytic approaches have been successfully developed.

One prominent strategy involves the acid-mediated three-component cyclization of 2-methylquinolines, elemental sulfur, and enals. This method facilitates the functionalization of the C(sp³)–H bond of 2-methylquinoline and the subsequent construction of the thiophene ring in a one-pot process. The reaction is notable for its use of readily available starting materials and its operational simplicity.

Another effective metal-free approach is the Friedländer annulation, which can be followed by a Knoevenagel condensation. A protocol utilizing a deep eutectic solvent (DES) composed of 1,3-dimethyl urea (B33335) (1,3-DMU) and L-tartaric acid (LTA) has been reported for the one-pot synthesis of 2-styrylquinolines. rsc.org This method proceeds via the initial formation of the quinoline ring, followed by a sp³ C–H activation and condensation to generate the styryl group, yielding functionalized derivatives in good to excellent yields. rsc.org

Organocatalysis, particularly with small organic molecules like L-proline, has also been employed. An L-proline-catalyzed aza-Wittig cascade reaction provides a pathway to 2- and 3-substituted quinolines. rsc.org This sequence typically involves a Michael addition, a Staudinger reaction to form an iminophosphorane, and a subsequent aza-Wittig reaction to close the quinoline ring. rsc.org Furthermore, Brønsted acids such as p-toluenesulfonic acid have been used to catalyze the Friedländer reaction between 2-aminoarylketones and carbonyl compounds to afford various substituted quinolines. rsc.org

A summary of representative metal-free and organocatalytic methods is presented below.

Method Reactants Catalyst/Promoter Key Features Ref.
Acid-Promoted Cyclization2-Methylquinolines, Sulfur, EnalsAcetic AcidMetal-free, C(sp³)–H functionalization, one-pot
Friedländer/Knoevenagel2-Aminoarylketone, Methyl Ketone, Aldehyde1,3-DMU/LTA (DES)Metal-free, deep eutectic solvent, one-pot rsc.org
Tandem Cyclization2-Methylquinolines, 2-StyrylanilinesTBHPMetal-free, C(sp³)–H activation, C-C/C-N bond formation tandfonline.com
Aza-Wittig CascadeKetones, β-Nitroolefins, AzidesL-ProlineOrganocatalytic, cascade reaction, good yields rsc.org

Photochemical and Electrochemical Synthesis Routes

Light and electricity offer unique energy sources for promoting chemical reactions, often enabling transformations that are difficult to achieve through thermal methods. While a direct photochemical or electrochemical synthesis of this compound is not prominently documented, related methodologies highlight the potential of these approaches.

Photochemical routes have been explored for the synthesis and modification of styrylquinolines and their precursors. The irradiation of 2-styrylquinolines can induce specific transformations, such as regiospecific C–N photocyclization to form quino[1,2-a]quinolizinium derivatives, particularly when strong electron-donating groups are present on the phenyl ring. acs.org Another common photoreaction is the [2+2] photocycloaddition, where irradiation of (E)-4-styrylquinolines in the solid state can yield cyclobutane (B1203170) derivatives. rsc.org These studies demonstrate that the vinyl linkage in styrylquinolines is photoactive, suggesting that its formation could potentially be achieved photochemically. For instance, photochemical methods have been used to synthesize aryl-substituted thiophenes from halogenated thiophene precursors in benzene (B151609) solution, which could serve as a key intermediate. Additionally, photochemical reactions, including formal [4+2] cycloadditions, have been developed for the synthesis of tetrahydroquinoline scaffolds, which are precursors to quinolines. researchgate.net

Electrochemical synthesis represents an environmentally friendly alternative that minimizes the use of chemical oxidants and reductants. In the context of quinoline chemistry, electrochemical methods have been developed for the selective C3-thiolation of the quinoline ring. rsc.org This approach involves the direct conversion of simple starting materials with high atom economy. rsc.org While this demonstrates functionalization rather than scaffold assembly, it underscores the utility of electrochemistry in modifying the quinoline core. The electrochemical characterization of quinoline derivatives bearing thiophene motifs has been investigated, providing insights into their redox properties which are fundamental to designing an electrochemical synthesis. researchgate.net The successful electrochemical synthesis of other complex heterocyclic systems, such as selenyl imidazo[2,1-b]thiazinones via three-component reactions, suggests the feasibility of applying similar strategies to construct the thienyl-vinyl-quinoline framework. rsc.org

Method Type Substrate/Precursor Transformation Key Aspect Ref.
Photochemical2-StyrylquinolinesC–N PhotocyclizationFormation of fused heterocyclic systems acs.org
Photochemical(E)-4-Styrylquinolines[2+2] PhotocycloadditionSolid-state synthesis of cyclobutanes rsc.org
PhotochemicalHalogenated ThiophenesArylationSynthesis of thiophene precursors
ElectrochemicalQuinolines and ThiolsC3-ThiolationDirect C-H functionalization of the quinoline core rsc.org

Cascade and Multicomponent Reactions for Scaffold Assembly

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants, enhancing atom economy and reducing waste. ucj.org.ua These approaches are particularly well-suited for assembling the this compound scaffold and its analogues.

A notable example is the acid-mediated, three-component cyclization involving 2-methylquinolines, elemental sulfur powder, and various enals or chromone-3-carbaldehydes. This reaction proceeds under metal-free conditions and efficiently forms multiple bonds in one pot to deliver functionalized 2-quinolinyl-bearing thiophenes. The strategy leverages the activation of the 2-methyl group on the quinoline for subsequent reaction with the aldehyde and sulfur to construct the substituted thiophene ring directly at the 2-position of the quinoline.

Similarly, the synthesis of 2-styrylquinolines can be achieved through a one-pot, metal-free protocol that combines a Friedländer annulation with a subsequent Knoevenagel condensation. rsc.org This cascade process begins with the reaction of a 2-aminoaryl ketone and a methyl ketone to form the quinoline ring, which then reacts in situ with an aldehyde to generate the styryl moiety. The use of a deep eutectic solvent as both the catalyst and medium makes this an environmentally benign approach. rsc.org

The versatility of MCRs in quinoline synthesis is well-established, with reactions like the Povarov, Gewald, and Ugi reactions being successfully employed to create diverse quinoline scaffolds. ucj.org.ua For instance, zinc(II) triflate has been used to catalyze a multicomponent coupling of anilines, aldehydes, and alkynes to produce 2,3-disubstituted quinolines under solvent-free conditions. researchgate.net While not directly yielding the target structure, these methods demonstrate the power of MCRs to rapidly generate a library of structurally related compounds by varying the starting components.

The table below highlights key multicomponent reactions for the synthesis of the target scaffold and its analogues.

Reaction Name/Type Components Catalyst/Conditions Product Scope Ref.
Three-Component Cyclization2-Methylquinoline, Sulfur, EnalAcetic Acid, 110 °C2-Quinolinyl-substituted thiophenes
Friedländer/Knoevenagel Cascade2-Aminoaryl Ketone, Methyl Ketone, Aldehyde1,3-DMU/LTA (DES), 120 °C2-Styrylquinolines rsc.org
Iron-Catalyzed CouplingAldehydes, Amines, StyrenesFeCl₃, O₂ (oxidant)2,4-Disubstituted quinolines rsc.org
Zinc-Catalyzed CouplingAnilines, Aldehydes, AlkynesZn(OTf)₂, Solvent-free2,3-Disubstituted quinolines researchgate.net

Advanced Spectroscopic Characterization of 2 E 2 Thiophen 3 Ylethenyl Quinoline and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-[(E)-2-thiophen-3-ylethenyl]quinoline, ¹H, ¹³C, and two-dimensional NMR methods are employed for a complete structural assignment.

The ¹H NMR spectrum of this compound provides key information regarding the electronic environment of each proton. The spectrum is typically divided into the aromatic region and the olefinic (ethenyl) region.

Ethenyl Protons: The two protons of the ethenyl bridge are crucial for confirming the (E)- or trans-stereochemistry of the double bond. These protons, H-α and H-β, appear as distinct doublets due to coupling with each other. A large vicinal coupling constant (³J_HαHβ), typically in the range of 15-18 Hz, is characteristic of a trans-configuration. rsc.org The chemical shifts of these protons are influenced by the anisotropic effects of the adjacent aromatic rings. H-α (the proton adjacent to the quinoline (B57606) ring) is expected to resonate at a different frequency than H-β (adjacent to the thiophene (B33073) ring).

Aromatic Protons: The protons on the quinoline and thiophene rings resonate in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. mdpi.com The precise chemical shifts are determined by the electron-donating or -withdrawing nature of the substituents and the ring currents of the heterocyclic systems. mdpi.com For the quinoline moiety, the proton at position 3 (H-3) and the protons on the benzo-fused ring (H-5, H-6, H-7, H-8) will exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with neighboring protons. jchps.comnih.gov Similarly, the three protons on the 3-substituted thiophene ring will show their own distinct signals and coupling patterns.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
H-α (Ethenyl)7.0 - 7.5d³J ≈ 15-18
H-β (Ethenyl)7.5 - 8.0d³J ≈ 15-18
Quinoline Protons7.5 - 8.9m-
Thiophene Protons7.2 - 7.8m-

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts are spread over a wider range than in ¹H NMR, typically from 110 to 160 ppm for sp² hybridized carbons in aromatic and ethenyl groups. researchgate.netchemicalbook.com

Core Carbons: The carbon atoms of the quinoline and thiophene rings exhibit signals in the aromatic region of the ¹³C NMR spectrum. researchgate.netresearchgate.net The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and sulfur heteroatoms. Quaternary carbons (those without attached protons) generally show weaker signals. For the quinoline ring, nine distinct signals are expected, while the thiophene ring will show four signals. researchgate.netresearchgate.net

Ethenyl and Substituent Carbons: The two carbons of the ethenyl bridge will appear in the alkene region of the spectrum (typically 120-140 ppm). The specific chemical shifts depend on the electronic effects of the attached quinoline and thiophene rings.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Quinoline (C2-C8a)121 - 155
Thiophene (C2'-C5')125 - 145
Ethenyl (Cα, Cβ)120 - 140

While 1D NMR provides essential data, complex structures often require 2D NMR techniques for unambiguous assignment of all proton and carbon signals. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). mdpi.com Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, for example, between H-α and H-β of the ethenyl bridge, and among the protons within the quinoline and thiophene rings. mdpi.comiosrjournals.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). nih.gov This technique is invaluable for assigning the signals of protonated carbons in the quinoline, thiophene, and ethenyl components of the molecule. nih.govmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlation). nih.gov This is particularly useful for identifying the connectivity between different parts of the molecule and for assigning quaternary carbons. For instance, HMBC would show correlations from the ethenyl proton H-α to the C-2 and C-3 carbons of the quinoline ring, and from H-β to carbons within the thiophene ring, confirming the link between the heterocyclic systems and the ethenyl bridge. nih.govmdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of the chemical bonds.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum displays absorption bands at specific frequencies corresponding to different vibrational modes.

For this compound, key diagnostic bands include:

C-H Stretching: Aromatic and vinyl C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the aromatic rings and the ethenyl bridge, as well as the C=N bond of the quinoline ring, are expected in the 1500-1650 cm⁻¹ region. The extensive conjugation in the molecule can lead to shifts in these frequencies and an increase in their intensity.

C-H Out-of-Plane Bending: A strong absorption band around 960-990 cm⁻¹ is a hallmark of a trans-disubstituted alkene, providing further confirmation of the (E)-stereochemistry.

Ring Vibrations: Characteristic "fingerprint" vibrations for the quinoline and thiophene ring systems appear below 1500 cm⁻¹.

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic/Vinyl C-H stretch3000 - 3100Medium
Aromatic C=C/C=N stretch1500 - 1650Medium-Strong
Trans C-H out-of-plane bend960 - 990Strong
Thiophene Ring C-S stretch650 - 850Medium

Raman spectroscopy is a complementary technique to IR spectroscopy that is particularly sensitive to symmetric vibrations and bonds within conjugated π-systems. For molecules like this compound, the most intense bands in the Raman spectrum are often associated with the stretching of the C=C bonds that form the conjugated backbone.

The symmetric C=C stretching frequency is a sensitive reporter of the effective conjugation length and molecular structure. The extended π-delocalization across the quinoline, ethenyl, and thiophene moieties is expected to give rise to strong Raman signals. researchgate.net Analysis of these bands can provide insights into the electronic structure and conformation of the conjugated system. In studies of oligothiophenes, Raman spectroscopy is a key tool for assessing chain length and conformation, a principle that extends to related conjugated molecules.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, with a molecular formula of C₁₅H₁₁NS, the expected molecular ion peak (M⁺˙) would appear at an m/z corresponding to its monoisotopic mass.

Key fragmentation patterns for related heterocyclic systems include:

Quinoline Moiety: A characteristic fragmentation of the quinoline ring is the loss of a molecule of hydrogen cyanide (HCN), which would result in a significant fragment ion. chempap.org

Thiophene Moiety: The thiophene ring can undergo fragmentation through the expulsion of radicals such as CS or CHS. researchgate.net Isomerization of the thiophene molecular ion to a thioketone form can also precede fragmentation. researchgate.net

Ethenyl Linker: Cleavage of the C-C single bonds and the C=C double bond of the vinyl bridge connecting the two heterocyclic rings is another probable fragmentation route.

In analogous benzo[b]thiophene and thieno[2,3-b]thiophene (B1266192) derivatives, dominant fragmentation peaks arise from the cleavage of bonds adjacent to the heterocyclic rings. nih.gov For styrylquinolines, fragmentation is influenced by the substituents on the quinoline ring. chempap.org

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

Fragment Ion DescriptionPredicted m/z
Molecular Ion [M]⁺˙253
Loss of HCN from Quinoline226
Loss of Thiophene Radical170
Quinoline Cation128
Thiophenylvinyl Cation125
Thiophene Cation83

Note: The m/z values are based on the predicted fragmentation of the parent compound and are for illustrative purposes.

Electronic Absorption and Emission Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended π-conjugated system of this compound, formed by the quinoline and thiophene rings linked by an ethenyl bridge, is expected to give rise to characteristic absorption bands in the UV-visible region. These absorptions are primarily due to π → π* transitions. researchgate.netresearchgate.net

In similar quinoline derivatives, absorption bands are observed in the range of 250-400 nm. researchgate.net The position and intensity of these bands are sensitive to the nature of the solvent and the substituents on the quinoline ring. For instance, an analogue, 2-(2-(thiophen-3-yl)vinyl)quinolin-8-ol, is noted in chemical databases, suggesting that substitutions can be used to tune the electronic properties. The extended conjugation in styrylquinolines generally leads to a bathochromic (red) shift in the absorption maxima compared to the individual quinoline and thiophene chromophores. beilstein-journals.org

The absorption spectrum of a related diarylethene containing a quinoline and a benzo[b]thiophene moiety shows distinct absorption bands that change upon photochemical reactions. nih.gov This highlights the role of the π-system in the electronic properties of such molecules.

Table 2: Typical UV-Vis Absorption Data for Analogous Chromophores

Compound/ChromophoreSolventλ_max (nm)Type of Transition
QuinolineEthanol (B145695)~225, ~275, ~310π → π
ThiopheneHexane~231π → π
Styrylquinoline DerivativesVarious300 - 400π → π* / Charge Transfer

Note: This table presents typical absorption maxima for the parent heterocycles and the general range for related derivatives to illustrate the expected spectral region for the title compound.

Molecules with extended π-conjugated systems, such as this compound, often exhibit fluorescence. Quinoline-based molecules, in particular, are known for their efficient electron-transporting properties and high photoluminescence quantum yields. researchgate.net The fluorescence arises from the radiative decay of the molecule from its first excited singlet state (S₁) to the ground state (S₀).

The emission wavelength and fluorescence quantum yield (Φ_F) are highly dependent on the molecular structure and the surrounding environment. For example, a diarylethene analogue containing a quinoline moiety is doubly emissive, with the open form showing blue emission (Φ_F = 0.04 in DCM) and the closed form exhibiting intense red emission (Φ_F = 0.21 in DCM). nih.gov Another related compound with a benzo[b]thiophene unit showed a fluorescence quantum yield of 0.07 in solution and 0.09 in the solid state. nih.gov

The introduction of different substituents and the extension of the π-conjugation through the vinyl linker are expected to influence the luminescent properties of this compound significantly. rsc.org The rigidity of the molecular structure and intramolecular interactions also play a crucial role in the fluorescence emission. rsc.org

Table 3: Fluorescence Quantum Yields of Analogous Compounds

CompoundSolvent/StateEmission ColorQuantum Yield (Φ_F)
Diarylethene-Quinoline (Open form)DichloromethaneBlue0.04 nih.gov
Diarylethene-Quinoline (Closed form)DichloromethaneRed0.21 nih.gov
Methylated Diarylethene-QuinolineDichloromethane-0.07 nih.gov
Methylated Diarylethene-QuinolineSolid State-0.09 nih.gov
DMB-TT-TPATHF-0.86 beilstein-journals.org
DMB-TT-TPASolid State-0.41 beilstein-journals.org

Time-resolved fluorescence spectroscopy is a powerful technique to study the dynamics of excited states, providing information on the fluorescence lifetime (τ_F) of a molecule. nih.govrsc.org The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. This parameter is sensitive to various dynamic events such as conformational changes, solvent relaxation, and interactions with other molecules. news-medical.net

While specific excited-state lifetime data for this compound are not available in the reviewed literature, the technique of time-correlated single photon counting (TCSPC) is commonly employed to measure fluorescence lifetimes in the picosecond to nanosecond range. nih.gov For analogous π-conjugated systems, excited-state lifetimes can vary depending on the structure and environment. The study of excited-state lifetimes can reveal information about different decay pathways, including radiative (fluorescence) and non-radiative processes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. Although the crystal structure of this compound has not been specifically reported, analysis of related structures provides valuable insights into its likely solid-state conformation.

Crystal structures of several thiophene-substituted quinoline and vinyl-thiophene derivatives have been determined. nih.govresearchgate.netchemmethod.comresearchgate.netnih.gov For instance, in a compound containing a benzo[b]thiophene ring attached to a vinyl group, the benzothiophene (B83047) ring system is essentially planar. nih.gov The planarity of the quinoline and thiophene rings is a common feature in such molecules. wikipedia.org

The dihedral angle between the quinoline and thiophene rings, as well as the conformation of the ethenyl linker, are critical structural parameters. In the solid state, the molecular packing is governed by intermolecular interactions such as π-π stacking and C-H···π interactions, which can influence the photophysical properties of the material. nih.gov

Table 4: Typical Crystallographic Data for an Analogous Thiophene Derivative

Parameter3-[2-(thiophen-3-yl)ethynyl]-2H-chromen-2-one nih.gov
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.7726 (6)
b (Å)9.7572 (3)
c (Å)12.2084 (5)
β (°)115.547 (6)
V (ų)1157.77 (11)
Z4

Note: This table presents crystallographic data for a related compound to illustrate the type of information obtained from X-ray diffraction studies.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD), are used to study the properties of chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light.

Based on the available literature, there is no indication that this compound itself is chiral or that chiral derivatives have been synthesized and studied. Therefore, chiroptical spectroscopy is not applicable to the parent compound. Should chiral derivatives be synthesized in the future, for example, by introducing a chiral center or by creating a helical structure, then chiroptical techniques would be essential for their characterization. rsc.org

Computational and Theoretical Investigations of 2 E 2 Thiophen 3 Ylethenyl Quinoline and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, electronic structures, and various chemical properties before a molecule is ever synthesized.

Density Functional Theory (DFT) has become one of the most popular and effective computational methods for studying medium to large-sized molecules due to its favorable balance between accuracy and computational cost. nih.gov DFT calculations are used to determine the optimized ground state geometry, vibrational frequencies, and a host of electronic properties. rsc.orgresearchgate.net

In the study of quinoline (B57606) derivatives and analogues, DFT is routinely employed to predict the most stable conformation of the molecule. nih.gov The process involves starting with an initial guess of the molecular structure and iteratively solving the DFT equations to find the geometry with the minimum electronic energy. A widely used functional for such calculations is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), often paired with a basis set like 6-31G(d,p) or 6-311G(d,p). nih.govbhu.ac.in These calculations reveal critical structural parameters such as bond lengths, bond angles, and dihedral angles, confirming, for instance, the planar arrangement of the conjugated system in 2-[(E)-2-thiophen-3-ylethenyl]quinoline, which is essential for its electronic properties.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data as parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for electronic structure determination. osti.gov

These high-accuracy methods are particularly valuable for benchmarking results obtained from DFT and for studying systems where electron correlation effects are strong. chimia.ch For molecules like this compound, ab initio calculations can provide a more precise description of excited states, reaction barriers, and intermolecular interactions. osti.govchimia.ch For example, the Coupled Cluster method with single, double, and perturbative triple excitations, CCSD(T), is often considered the "gold standard" for calculating the energy of small to medium-sized molecules with high accuracy. osti.gov

Electronic Structure Analysis

Analyzing the electronic structure provides a detailed map of how electrons are distributed within a molecule, which is key to understanding its chemical reactivity and physical properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. youtube.comwikipedia.org It focuses on the two most important orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comresearchgate.net

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests that the molecule is more reactive and can be easily polarized. nih.gov For this compound and its analogues, the HOMO is typically distributed over the electron-rich thiophene (B33073) ring and the ethenyl bridge, while the LUMO is often localized on the electron-accepting quinoline moiety. researchgate.net

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Thienyl-Quinoline Analogues (Calculated via DFT/B3LYP)
Compound AnalogueHOMO (eV)LUMO (eV)Energy Gap (ΔE in eV)
Analogue 1 (Thiophene-Quinoline)-5.94-2.213.73
Analogue 2 (Styrylquinoline)-6.14-2.453.69
Analogue 3 (Substituted Thienyl-Quinoline)-5.88-2.553.33

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. numberanalytics.com The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. numberanalytics.comchemrxiv.org

Regions of negative electrostatic potential, typically colored red or yellow, indicate an excess of electron density and are susceptible to electrophilic attack. bhu.ac.inresearchgate.net These are the nucleophilic sites of the molecule. Conversely, regions of positive electrostatic potential, colored blue, indicate a deficiency of electrons and are prone to nucleophilic attack. numberanalytics.com In this compound, MEP analysis typically reveals that the most negative potential is located around the nitrogen atom of the quinoline ring due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. nih.govresearchgate.net The hydrogen atoms and parts of the aromatic rings often show positive potential, indicating them as potential sites for nucleophilic interaction. bhu.ac.in

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of lone pairs, core orbitals, and bonding/antibonding orbitals. nih.gov

Table 2: Significant NBO Donor-Acceptor Interactions in a Quinoline-Thiophene Analogue
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
π(C1-C2)Thiopheneπ(C3-C4)Ethenyl22.5
π(C3-C4)Ethenylπ(C5-C6)Quinoline18.9
LP(1) NQuinolineπ*(C5-C10)Quinoline25.1

Charge Distribution and Electron Density Analysis

The electronic structure of this compound, a donor-π-acceptor (D-π-A) system, is characterized by a distinct charge distribution that dictates its chemical reactivity and photophysical properties. In this framework, the thiophene ring serves as the electron-donating moiety, the quinoline ring acts as the electron-accepting group, and the ethenyl bridge facilitates π-electron delocalization between them. researchgate.net Computational studies, primarily using Density Functional Theory (DFT), provide significant insights into this electronic arrangement through the analysis of molecular orbitals and electrostatic potential surfaces.

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the electronic transitions and charge transfer characteristics of the molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For analogous quinoline-thiophene systems, calculations consistently show that the electron density of the HOMO is predominantly localized on the electron-rich thiophene ring and the ethenyl bridge. nih.govmdpi.com Conversely, the LUMO's electron density is primarily concentrated on the electron-deficient quinoline moiety. nih.gov This spatial separation of the HOMO and LUMO is a hallmark of intramolecular charge transfer (ICT) compounds. mdpi.com The energy gap (ΔE) between the HOMO and LUMO is a key parameter that influences the molecule's electronic properties and stability; a smaller gap generally corresponds to easier electronic excitation. mdpi.com

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution. nih.gov In these maps, regions of negative potential (typically colored red or yellow) indicate areas of high electron density, which are susceptible to electrophilic attack. For this compound, these regions are expected around the nitrogen atom of the quinoline ring due to its lone pair of electrons. Regions of positive potential (blue) signify electron-deficient areas, prone to nucleophilic attack, which would be located around the hydrogen atoms of the molecule. nih.gov

The table below summarizes the typical charge distribution characteristics based on computational analyses of analogous structures.

Molecular OrbitalPredominant Localization of Electron DensityImplication
HOMO Thiophene ring and ethenyl bridgeElectron-donating region
LUMO Quinoline ringElectron-accepting region
MEP Negative Quinoline Nitrogen AtomSite for electrophilic attack
MEP Positive Peripheral Hydrogen AtomsSites for nucleophilic attack

This inherent charge polarization is fundamental to the molecule's behavior, influencing its interactions with other molecules and its response to external stimuli like solvents and light.

Excited State Properties and Photophysical Mechanisms

Time-Dependent Density Functional Theory (TD-DFT) for Absorption and Emission Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules and predict their photophysical properties, such as UV-Vis absorption and fluorescence emission spectra. nih.govresearchgate.net For compounds like this compound, TD-DFT calculations can accurately model the electronic transitions between the ground state (S₀) and the first excited state (S₁).

The primary electronic transition responsible for the lowest energy absorption band is typically the HOMO → LUMO transition. nih.gov Given the spatial distribution of these orbitals, this transition corresponds to a π-π* transition with significant intramolecular charge transfer (ICT) character, moving electron density from the thiophene end of the molecule to the quinoline end. nih.govresearchgate.net TD-DFT calculations predict the maximum absorption wavelength (λmax) and the oscillator strength (f), which is a measure of the transition probability. researchgate.net For styryl quinoline derivatives, these calculations often show excellent agreement with experimental data, especially when solvent effects are included using models like the Polarizable Continuum Model (PCM). researchgate.netbohrium.com

Similarly, TD-DFT can be used to predict fluorescence emission spectra by first optimizing the geometry of the molecule in its first excited state (S₁). The energy difference between the optimized S₁ state and the ground state (at the S₁ geometry) provides the emission energy, or λem. The difference between the absorption and emission maxima (the Stokes shift) can also be calculated, offering insights into the geometric relaxation of the molecule upon excitation. nih.gov

The following table presents hypothetical, yet representative, TD-DFT calculation results for this compound in different environments, based on published data for similar compounds. bohrium.com

EnvironmentCalculated λabs (nm)Oscillator Strength (f)Main TransitionCalculated λem (nm)Predicted Stokes Shift (nm)
Gas Phase4101.15HOMO → LUMO (95%)49585
Dichloromethane4251.28HOMO → LUMO (96%)530105
Acetonitrile (B52724)4321.35HOMO → LUMO (97%)555123

These calculations are instrumental in understanding how structural modifications and the surrounding environment can tune the color and efficiency of light absorption and emission.

Investigation of Charge Transfer Characteristics in Excited States

Computational analysis of the excited state reveals the extent of this charge transfer. The transition from the locally excited (LE) state to the ICT state is often influenced by the solvent polarity. nih.gov In nonpolar solvents, the molecule may retain more LE character, while in polar solvents, the stabilization of the charge-separated species promotes the formation of a more pronounced ICT state. This solvent-dependent behavior is a key characteristic of ICT fluorophores and leads to the phenomenon of solvatochromism, where the emission wavelength shifts significantly with solvent polarity. bohrium.comnih.gov

Theoretical studies on analogous thiophene-based and quinoline-based systems have shown that the excited state dynamics can be complex, potentially involving multiple competing states, including locally excited states, emissive charge-transfer states, and non-emissive charge-separated states. nih.govnih.gov The degree of charge transfer can be quantified by analyzing the change in electron density distribution between the ground and excited states or by calculating the charge transferred from the donor (thiophene) to the acceptor (quinoline) fragment. Thiophene-based systems are known to facilitate efficient charge transfer, which is crucial for their application in organic electronics. researchgate.netustc.edu.cn

Conformational Analysis and Molecular Flexibility

Dihedral Energy Profiles and Rotational Barriers

The molecular flexibility of this compound is largely determined by the rotational freedom around the single bonds connecting the aromatic rings to the ethenyl bridge. The planarity of the molecule is a critical factor influencing its electronic conjugation, and consequently, its photophysical properties. Deviations from planarity can disrupt the π-system, leading to changes in absorption and emission spectra.

Computational methods can be used to generate dihedral energy profiles by systematically rotating specific bonds and calculating the corresponding energy at each step. The key dihedral angles in this compound are those defining the orientation of the thiophene and quinoline rings with respect to the central C=C double bond. The energy profile reveals the most stable conformation (the global minimum) and the energy barriers for rotation between different conformations.

For related 2-styryl-quinoline derivatives, crystallographic studies have shown that the molecules tend to adopt a near-planar geometry to maximize π-conjugation, with small dihedral angles between the planes of the aromatic rings. acs.org However, steric hindrance from substituents can force the rings out of plane. acs.org The rotational barrier around the C-C single bonds of the ethenyl linker indicates the rigidity of the conjugated system. A higher barrier suggests a stronger preference for the planar conformation.

The table below provides an example of calculated rotational barriers for a generic styryl-quinoline system.

Rotational BondGround State Conformation (Dihedral Angle)Rotational Energy Barrier (kcal/mol)
Thiophene - Ethenyl~5-15°4-6
Quinoline - Ethenyl~5-20°5-7

These barriers are typically low enough to allow for some conformational flexibility at room temperature but high enough to maintain a predominantly planar structure.

Influence of Solvent Effects on Conformation

The conformation of flexible molecules can be significantly influenced by the surrounding solvent environment. Solvation can alter the relative energies of different conformers and the rotational energy barriers between them. bohrium.comresearchgate.net For polar molecules like this compound, which possess a significant dipole moment, polar solvents are expected to have a more pronounced effect.

Computational simulations using implicit solvent models, such as the Polarizable Continuum Model (PCM), allow for the investigation of these solvent effects. bohrium.com In polar solvents, conformers with larger dipole moments are preferentially stabilized. For D-π-A systems, the planar conformation, which allows for maximum charge separation and thus a large dipole moment, is often further stabilized in polar environments. researchgate.net This can lead to a more rigid and planar structure in solvents like acetonitrile or dimethyl sulfoxide (B87167) compared to nonpolar solvents like hexane.

Studies on quinoline derivatives have shown that solvent polarity has a significant effect on the dipole moment and the energy of solvation. researchgate.net A nonlinear change in solvation energy with solvent polarity is often observed, indicating complex intermolecular interactions between the solute and solvent molecules. researchgate.net These interactions can subtly alter bond lengths and angles, leading to a solvent-dependent molecular geometry that, in turn, affects the electronic and photophysical properties, contributing to the observed solvatochromic shifts. bohrium.com

Aromaticity Assessment of the Quinoline and Thiophene Rings

The aromaticity of the constituent quinoline and thiophene rings in this compound is a key determinant of its electronic properties and reactivity. Computational chemistry provides a powerful toolkit to quantify the aromatic character of these heterocyclic systems through various indices.

Quantitative Aromaticity Indices (e.g., HOMA, NICS, PDI, I6, FLU, PLR)

Aromaticity is a multidimensional concept, and therefore, a comprehensive assessment relies on a combination of geometric, magnetic, and electronic criteria.

Geometric Indices: The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor. It evaluates the bond length alternation in a ring system, with a value of 1 indicating a fully aromatic system and a value of 0 representing a non-aromatic analogue. mdpi.com For the quinoline moiety, the benzene-type ring typically exhibits a higher HOMA value, indicating greater aromaticity, as compared to the pyridine-type ring. mdpi.com Studies on substituted 8-hydroxyquinolines have shown HOMA values for the pyridine (B92270) and phenolic rings to be around 0.771 and 0.820, respectively, in the unsubstituted form without an intramolecular hydrogen bond. rsc.org

Magnetic Indices: Nucleus-Independent Chemical Shift (NICS) is a popular magnetic criterion for aromaticity. unirioja.es It is calculated as the negative of the magnetic shielding at a specific point, usually the center of the ring (NICS(0)) or 1 Å above it (NICS(1)). Negative NICS values are indicative of aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). unirioja.es For quinoline derivatives, the NICSzz parameter, which considers the out-of-plane tensor component, is often recommended as a more robust indicator of aromaticity.

Electronic Indices: The Para-Delocalization Index (PDI) and the Fluctuation Index (FLU) are electronic measures of aromaticity. PDI quantifies the delocalization of electrons between para-positioned atoms, while FLU measures the electronic fluctuation between adjacent atoms in a ring. For aromatic systems, a high PDI and a low FLU value are expected. mdpi.com Other indices like I6 (a six-center delocalization index) and the π-electron delocalization range (PLR) also contribute to a holistic understanding of aromaticity. mdpi.com

The following table summarizes typical aromaticity index values for quinoline and thiophene rings based on computational studies of related derivatives.

Aromaticity IndexQuinoline (Benzene Ring)Quinoline (Pyridine Ring)ThiopheneInterpretation of Aromaticity
HOMA ~0.99~0.77 - 0.99~0.8 - 0.95Higher value indicates higher aromaticity. mdpi.comrsc.org
NICS(1) (ppm) Negative valuesNegative values~ -10 to -15More negative value indicates higher aromaticity. researchgate.net
PDI HighModerate to HighHighHigher value indicates higher aromaticity. mdpi.com
I6 HighModerate to HighHighHigher value indicates higher aromaticity. mdpi.com
FLU LowLow to ModerateLowLower value indicates higher aromaticity. mdpi.com
PLR HighModerate to HighHighHigher value indicates higher aromaticity. mdpi.com

Impact of Conjugation on Aromatic Character

The ethenyl bridge in this compound establishes a π-conjugated system that allows for electronic communication between the quinoline and thiophene rings. This extended conjugation can influence the aromatic character of both heterocyclic systems.

The delocalization of π-electrons across the entire molecule can lead to a slight decrease in the local aromaticity of the individual quinoline and thiophene rings. This is because the electrons are no longer exclusively confined to their respective rings but are shared across the conjugated bridge. This phenomenon can be observed through changes in bond lengths and, consequently, a potential reduction in the HOMA values of the individual rings compared to their unsubstituted counterparts.

Mechanistic Studies of Organic Reactions Involving this compound

Computational studies are instrumental in elucidating the mechanisms of organic reactions involving complex molecules like this compound.

Transition State Characterization and Reaction Pathways

The vinyl group attached to the quinoline and thiophene rings is a reactive site for various transformations. For instance, styrylquinolines, which are structural analogues, are known to undergo [2+2] photocycloaddition reactions in the solid state. rsc.org Computational studies can model the potential energy surface of such reactions to identify the transition states and intermediates, thereby clarifying the reaction mechanism.

Another potential reaction pathway is the conjugate addition to the vinyl system. The electron-withdrawing nature of the quinoline ring can render the β-carbon of the ethenyl bridge electrophilic, making it susceptible to attack by nucleophiles. researchgate.net Density Functional Theory (DFT) calculations can be employed to map out the reaction pathway for such an addition, characterizing the geometry and energy of the transition state. This would involve the formation of an intermediate carbanion, the stability of which would be influenced by the adjacent heterocyclic systems.

For reactions involving the thiophene moiety, such as Diels-Alder reactions with suitable dienophiles, computational modeling can predict the feasibility and stereoselectivity of the process. acs.org The activation energy for such a reaction would be influenced by the aromaticity of the thiophene ring.

Computational Kinetic Isotope Effect (KIE) Studies

Computational Kinetic Isotope Effect (KIE) studies provide valuable insights into reaction mechanisms by probing the changes in bonding to an isotopically substituted atom in the transition state. For a reaction involving this compound, a KIE study could be designed to elucidate the rate-determining step.

For example, in a hypothetical protonation of the ethenyl bridge, substituting a hydrogen atom with deuterium (B1214612) at the site of attack would allow for the calculation of the primary KIE. The vibrational frequencies of the reactant and the transition state for both the light (H) and heavy (D) isotopes would be computed. A significant kH/kD value greater than 1 would indicate that the C-H bond is being broken or formed in the rate-determining step. ox.ac.uk The magnitude of the KIE can provide further details about the symmetry and nature of the transition state. ox.ac.uk

Non-Covalent Interactions and Intermolecular Forces Analysis

Non-covalent interactions (NCIs) play a crucial role in the supramolecular chemistry, crystal packing, and biological interactions of π-conjugated systems like this compound. rsc.org These interactions, although individually weak, can have a significant cumulative effect on the material's properties. mdpi.com

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Symmetry-Adapted Perturbation Theory (SAPT) are used to identify and quantify these interactions.

π-π Stacking: The planar aromatic surfaces of the quinoline and thiophene rings can engage in π-π stacking interactions. nih.gov These are driven by a combination of electrostatic and dispersion forces. The relative orientation of the stacked molecules (e.g., parallel-displaced or T-shaped) determines the strength and nature of the interaction. Computational analysis can reveal the most energetically favorable stacking geometries.

CH-π Interactions: Hydrogen atoms attached to the carbon framework can interact with the π-electron clouds of the quinoline and thiophene rings. acs.org These CH-π interactions are important in directing the crystal packing and can influence the conformation of the molecule in different environments.

Hydrogen Bonding: While the parent molecule does not have classical hydrogen bond donors, the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. In the presence of suitable donor molecules, this interaction can significantly influence the supramolecular assembly.

The interplay of these various non-covalent forces dictates the solid-state architecture of this compound and its analogues, which in turn affects their material properties such as conductivity and optical behavior. acs.org

Research on the Dynamic Behavior of this compound Remains a Niche Area in Computational Chemistry

Despite the growing interest in the computational and theoretical investigation of novel chemical compounds for various applications, a thorough review of the current scientific literature reveals a significant gap in the specific area of Molecular Dynamics (MD) simulations for this compound.

Molecular Dynamics simulations are a powerful computational tool used to understand the physical movement of atoms and molecules over time. For a compound like this compound, such simulations could provide valuable insights into its conformational flexibility, stability, and potential interactions with biological targets. This information is crucial in fields like drug discovery and materials science.

The broader classes of compounds, styrylquinolines and thiophene derivatives, have been the subject of numerous computational studies. Research on styrylquinoline analogues has explored their conformational preferences and supramolecular assembly. Similarly, various thiophene-containing molecules have been investigated for their electronic properties, reactivity, and biological activity through theoretical methods. These studies underscore the utility of computational approaches in understanding the structure-property relationships of such heterocyclic systems.

However, the absence of specific MD simulation data for this compound means that a detailed analysis of its dynamic behavior, including quantifiable metrics often presented in data tables, cannot be compiled at this time. The scientific community has yet to publish research that would provide the necessary data points, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), or interaction energy profiles, which are standard outputs of MD simulations.

Consequently, a dedicated section on the Molecular Dynamics simulations of this compound, complete with detailed research findings and data tables, cannot be constructed based on the currently available scientific literature. This highlights a potential area for future research, as understanding the dynamic properties of this specific molecule could unveil unique characteristics and potential applications.

Exploration of Reactivity and Organic Transformations of 2 E 2 Thiophen 3 Ylethenyl Quinoline and Analogues

Electrophilic Aromatic Substitution Reactions on Quinoline (B57606) and Thiophene (B33073) Moieties

The presence of two distinct aromatic systems, the quinoline and thiophene rings, offers multiple sites for electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the inherent electronic properties of each heterocyclic system.

The quinoline nucleus is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Consequently, electrophilic substitution on the quinoline ring requires vigorous reaction conditions. uop.edu.pkyoutube.com When such reactions do occur, substitution preferentially takes place on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. The primary sites of substitution are the C5 and C8 positions. uop.edu.pkyoutube.com For instance, nitration of quinoline with fuming nitric acid in the presence of fuming sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk Similarly, sulfonation with fuming sulfuric acid at elevated temperatures produces a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid. uop.edu.pkresearchgate.net

In contrast, the thiophene ring is highly activated towards electrophilic aromatic substitution, exhibiting greater reactivity than benzene (B151609). nih.govrroij.com This is due to the ability of the sulfur atom's lone pairs to stabilize the intermediate carbocation (the sigma complex). youtube.com Electrophilic attack on an unsubstituted thiophene occurs predominantly at the C2 position. In the case of 3-substituted thiophenes, such as the one in the title compound, the major product of electrophilic substitution is typically the 2-substituted derivative, with the 5-substituted product also being possible depending on the directing nature of the existing substituent and the reaction conditions.

Table 1: Regioselectivity of Electrophilic Aromatic Substitution

Aromatic RingReactivity towards ElectrophilesPreferred Positions of SubstitutionTypical Reaction Conditions
QuinolineDeactivatedC5 and C8Vigorous (e.g., fuming acids, high temperature)
ThiopheneActivatedC2 and C5 (relative to existing substituent)Mild

Nucleophilic Substitution Reactions on the Quinoline Ring System

The electron-deficient nature of the pyridine (B92270) ring within the quinoline system makes it susceptible to nucleophilic attack. youtube.com Nucleophilic substitution reactions on quinoline preferentially occur at the C2 and C4 positions, which bear a partial positive charge due to the electron-withdrawing effect of the nitrogen atom. youtube.comyoutube.comquora.com The presence of the thienylethenyl group at the C2 position in the title compound makes this position already substituted, thus directing potential nucleophilic attacks to the C4 position.

Classic examples of nucleophilic substitution on quinolines include the Chichibabin reaction, where quinoline reacts with sodamide to form 2-aminoquinoline. uop.edu.pk Other strong nucleophiles like organolithium reagents and potassium hydroxide (B78521) also react at the C2 position. uop.edu.pk If the C2 position is blocked, as in the title compound, nucleophilic attack, if it occurs, would be anticipated at the C4 position. uop.edu.pk The viability and outcome of such reactions would depend on the nature of the nucleophile and the reaction conditions. For instance, studies on 4-chloroquinolines have shown that the chlorine atom can be displaced by various nucleophiles, highlighting the reactivity of the C4 position. mdpi.comresearchgate.net While the title compound does not have a leaving group at C4, this inherent reactivity is a key feature of the quinoline scaffold.

Reactions at the Ethenyl Bridge (e.g., Hydrogenation, Oxidation)

The ethenyl bridge connecting the quinoline and thiophene rings is a site of unsaturation and thus a handle for various chemical transformations. This double bond can undergo reactions typical of alkenes.

Hydrogenation: Catalytic hydrogenation would be expected to reduce the ethenyl double bond, leading to the formation of 2-[2-(thiophen-3-yl)ethyl]quinoline. This reaction would saturate the bridge, altering the electronic conjugation between the two heterocyclic rings. The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions (temperature, pressure) would be critical to achieve selective hydrogenation of the ethenyl bridge without affecting the aromatic rings. Mild reduction of quinoline itself with tin and hydrochloric acid is known to reduce the pyridine ring, yielding 1,2,3,4-tetrahydroquinoline. uop.edu.pk Therefore, careful selection of reagents is necessary to target the ethenyl bridge selectively.

Oxidation: The ethenyl double bond is susceptible to oxidative cleavage. Strong oxidizing agents like ozone (followed by a reductive or oxidative workup) or potassium permanganate (B83412) could cleave the double bond to yield quinoline-2-carbaldehyde and thiophene-3-carbaldehyde. Milder oxidation conditions, for example using epoxidizing agents like m-chloroperoxybenzoic acid (m-CPBA), could lead to the formation of the corresponding epoxide, 2-(3-(thiophen-3-yl)oxiran-2-yl)quinoline.

Photochemical Reactions: Styrylquinolines are known to undergo photochemical reactions. mdpi.com Irradiation can lead to E/Z photoisomerization of the double bond. mdpi.com Furthermore, some 2-styrylquinolines are known to undergo regiospecific C-N photocyclization upon irradiation, which could lead to the formation of polycyclic aromatic systems. researchgate.net

Directed Functionalization of the Quinoline and Thiophene Scaffolds

Modern synthetic methods allow for the precise functionalization of specific C-H bonds, offering a powerful tool for derivatizing complex molecules like 2-[(E)-2-thiophen-3-ylethenyl]quinoline.

Transition-metal-catalyzed C-H activation has become a cornerstone of modern organic synthesis, enabling the direct formation of C-C and C-X bonds with high regioselectivity. mdpi.comrsc.orgyoutube.com This strategy avoids the need for pre-functionalized substrates, making it an atom- and step-economical approach. mdpi.comnih.gov

For the quinoline moiety, the nitrogen atom can act as a directing group, guiding the metal catalyst to specific C-H bonds. C-H functionalization of quinolines can be directed to various positions, including C2, C3, C5, and C8, depending on the catalyst and reaction conditions. mdpi.compolyu.edu.hkrsc.org For instance, palladium-catalyzed C-H functionalization is a widely used method. rsc.org The use of quinoline N-oxides is a common strategy to direct functionalization to the C2 and C8 positions. researchgate.netorganic-chemistry.org

The thiophene ring is also amenable to direct C-H functionalization. Palladium-catalyzed direct arylation, for example, can selectively functionalize C-H bonds at either the C2 or C3 positions of the thiophene ring, depending on the substrate and ligands used. mdpi.com In the context of the title compound, C-H activation could be selectively directed to the vacant C2 or C5 positions of the thiophene ring or to various positions on the quinoline ring, enabling the synthesis of a diverse library of derivatives. researchgate.net

As discussed in section 5.1, halogenation, nitration, and sulfonation are classic electrophilic aromatic substitution reactions that can be used to derivatize the compound.

Halogenation: Reaction with electrophilic halogenating agents (e.g., Br₂, Cl₂, ICl) would likely lead to substitution on the more reactive thiophene ring, primarily at the C2 or C5 positions. Halogenation of the quinoline ring would require more forceful conditions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group. Under controlled conditions, selective nitration of the thiophene ring could be achievable. To nitrate (B79036) the quinoline ring, stronger conditions would be necessary, leading to substitution at the C5 and C8 positions. uop.edu.pk

Sulfonation: Reaction with fuming sulfuric acid would introduce a sulfonic acid group. Similar to other electrophilic substitutions, the thiophene ring would be the more probable site of initial reaction. Sulfonation of the quinoline ring at C5 and C8 is also possible under harsh conditions. uop.edu.pkresearchgate.net

Table 2: Summary of Potential Derivatization Reactions

Reaction TypeReagent(s)Potential Site of ReactionProduct Type
HydrogenationH₂, Pd/CEthenyl bridgeSaturated linker
C-H ArylationAr-X, Pd catalystThiophene C2/C5, Quinoline C3/C8Aryl-substituted derivative
BrominationBr₂Thiophene C2/C5Bromo-substituted derivative
NitrationHNO₃, H₂SO₄Thiophene C2/C5 or Quinoline C5/C8Nitro-substituted derivative

Cyclization and Annulation Reactions Involving the Compound

The structure of this compound is well-suited for intramolecular cyclization and annulation reactions to form more complex, fused polycyclic systems. These reactions can be promoted by thermal, photochemical, or catalytic methods.

One important reaction is intramolecular cyclization to form thieno[2,3-b]quinoline derivatives. organic-chemistry.orgresearchgate.net This type of reaction involves the formation of a new bond between the quinoline and thiophene rings. Such annulation can be achieved through various synthetic strategies, often involving the functionalization of one ring followed by an intramolecular ring-closing reaction. For example, a suitably placed functional group on the C4 position of the quinoline ring could react with the C2 position of the thiophene ring to forge a new heterocyclic ring.

Furthermore, as mentioned previously, photocyclization of 2-styrylquinoline (B1231325) analogues is a known process that can lead to the formation of fused aromatic systems like quino[1,2-a]quinolizinium derivatives. researchgate.net The specific products formed from this compound would depend on the exact conditions of the photoreaction. Cyclocondensation reactions are also a fundamental strategy for building quinoline systems, and the title compound could potentially serve as a precursor in more complex annulation schemes. nih.govst-andrews.ac.uk

Coordination Chemistry of this compound as a Ligand

The coordination chemistry of this compound, a molecule incorporating both a quinoline and a thiophene moiety linked by a vinyl bridge, presents a rich area for investigation. While direct studies on the coordination of this specific ligand are not extensively documented, the behavior of its constituent parts and analogous structures provides significant insight into its potential as a ligand in inorganic and organometallic chemistry. The quinoline nitrogen atom is a primary site for coordination to metal centers, and the thiophene ring, along with the π-conjugated ethenyl bridge, can play a crucial role in the electronic and photophysical properties of the resulting metal complexes.

The coordination of analogous 2-styrylquinoline derivatives has been explored, revealing their capacity to act as effective ligands in the formation of metal complexes. For instance, ruthenium(II) complexes bearing π-expansive cyclometalating ligands that include thienyl groups have been synthesized and characterized. nih.gov These studies demonstrate that the incorporation of thiophene rings into the ligand framework can systematically tune the photophysical properties of the resulting metal complexes. nih.gov

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with ligands analogous to this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. For example, the reaction of thiophene-derived Schiff bases with metal(II) salts in ethanol (B145695) leads to the formation of crystalline complexes. nih.gov Similarly, it is anticipated that this compound would react with various transition metal salts, such as those of ruthenium(II), zinc(II), copper(II), and cobalt(II), to form stable coordination compounds. nih.govmdpi.com

The coordination geometry around the metal center would be dictated by the nature of the metal ion, its oxidation state, and the stoichiometry of the reaction. Based on studies of related quinoline and thiophene-containing ligands, a variety of coordination modes are possible. The quinoline nitrogen would likely act as a primary donor atom. Depending on the metal and reaction conditions, the thiophene sulfur atom could also participate in coordination, potentially leading to chelation.

Below are hypothetical data tables illustrating the kind of structural information that could be obtained from X-ray crystallographic analysis of potential metal complexes of this compound, based on data from analogous compounds.

Table 1: Hypothetical Selected Bond Lengths (Å) and Angles (°) for a [M(L)₂Cl₂] Complex (L = this compound)

Bond/AngleM = Zn(II) (Hypothetical)M = Cu(II) (Hypothetical)
M-N(quinoline)2.052.01
M-Cl12.252.28
M-Cl22.262.29
N-M-N110.595.2
Cl1-M-Cl2115.0105.8
N-M-Cl1108.2112.5
N-M-Cl2105.7110.3

Photophysical Properties of Metal Complexes

A significant area of interest in the coordination chemistry of ligands like this compound is the photophysical properties of their metal complexes. The extended π-conjugation across the quinoline, ethenyl, and thiophene components suggests that these ligands could give rise to complexes with interesting absorption and emission characteristics.

Studies on ruthenium(II) complexes with related polypyridine ligands have shown that the nature of the ligand plays a critical role in determining the metal-to-ligand charge-transfer (MLCT) transitions, which are fundamental to their photophysical behavior. nih.govrsc.org The introduction of a thienyl group into the ligand structure can influence the energy of the MLCT excited states and, consequently, the emission properties of the complex. nih.gov For example, ruthenium(II) complexes with π-expansive cyclometalating ligands containing thienyl groups exhibit weak phosphorescence. nih.gov

Zinc(II) complexes are also of particular interest due to their potential for strong luminescence. mdpi.commdpi.com Zinc(II) has a d¹⁰ electronic configuration, which prevents metal-centered quenching of luminescence, often leading to ligand-based fluorescence. The coordination of this compound to a zinc(II) center could result in complexes with strong emission, potentially in the blue or green region of the visible spectrum. mdpi.comnih.gov The quantum yield of this emission would be a key parameter in assessing their potential for applications in areas such as organic light-emitting diodes (OLEDs). mdpi.com

The following table presents hypothetical photophysical data for potential metal complexes, drawing on findings from analogous systems.

Table 2: Hypothetical Photophysical Data for Metal Complexes of this compound (L)

Complex (Hypothetical)Absorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
[Ru(bpy)₂(L)]²⁺460650 (phosphorescence)0.02
[Zn(L)₂Cl₂]380480 (fluorescence)0.55
[Cu(L)(PPh₃)₂]⁺410550 (fluorescence)0.25

Conclusion and Future Research Directions

Summary of Key Academic Findings on 2-[(E)-2-thiophen-3-ylethenyl]quinoline

While dedicated research focusing exclusively on this compound is not extensively documented in publicly available literature, a significant body of work on analogous styrylquinolines and thiophene-quinoline derivatives provides a strong foundation for understanding its fundamental properties. The core structure, featuring a vinyl bridge linking the two heterocyclic systems, facilitates electronic communication, leading to distinct photophysical and electrochemical characteristics.

Studies on similar compounds suggest that this compound likely possesses fluorescent properties, with the emission wavelength influenced by the electronic nature of the constituent rings. The quinoline (B57606) core typically acts as an electron acceptor, while the thiophene (B33073) ring serves as an electron donor. This donor-acceptor character is a hallmark of many organic electronic materials. The planarity of the molecule, particularly the (E)-configuration of the vinyl linker, is crucial for maximizing π-conjugation and, consequently, its electronic and optical properties.

Unexplored Synthetic Avenues and Methodological Refinements

The synthesis of this compound can be approached through several established olefination reactions, although specific optimized protocols for this exact molecule are yet to be detailed.

Plausible Synthetic Strategies:

Reaction TypeReactantsKey Features
Wittig Reaction Quinoline-2-carboxaldehyde and a thiophen-3-ylmethylphosphonium ylide. nih.govbeilstein-journals.orgA classic and reliable method for alkene synthesis. The use of a stabilized ylide would likely favor the formation of the desired (E)-isomer. nih.govmasterorganicchemistry.comwikipedia.org
Horner-Wadsworth-Emmons (HWE) Reaction Quinoline-2-carboxaldehyde and a diethyl (thiophen-3-ylmethyl)phosphonate. nih.govwiley-vch.dejuliethahn.comrsc.orgOften provides excellent E-selectivity and easier purification due to the water-soluble phosphate (B84403) byproduct. nih.govwiley-vch.de
Direct Condensation 2-Methylquinoline (B7769805) and thiophene-3-carboxaldehyde. nih.govA more atom-economical approach, though it may require harsh conditions (high temperature or a catalyst) and potentially yield a mixture of isomers. nih.gov Microwave-assisted methods could offer faster and more efficient synthesis. nih.gov

Future research should focus on optimizing these synthetic routes to achieve high yields and stereoselectivity for this compound. The development of greener synthetic protocols, perhaps utilizing catalytic methods under milder conditions, would also be a valuable contribution. nih.gov

Advanced Characterization Techniques and Further Computational Insights

A thorough understanding of the structure-property relationships in this compound necessitates the use of advanced characterization techniques and computational modeling.

Spectroscopic and Analytical Characterization:

TechniqueExpected Information
NMR Spectroscopy (¹H and ¹³C) Confirmation of the molecular structure, including the (E)-configuration of the vinyl protons, which is typically indicated by a large coupling constant (J-value) in the range of 15-18 Hz. acs.org
FT-IR Spectroscopy Identification of characteristic vibrational modes, such as the C=C stretching of the vinyl group and the aromatic C-H and C=N vibrations of the quinoline and thiophene rings. iucr.orgnih.gov
UV-Vis Absorption and Photoluminescence Spectroscopy Determination of the maximum absorption and emission wavelengths, Stokes shift, and quantum yield. These parameters are crucial for assessing its potential in optoelectronic applications. nih.govresearchgate.net
Cyclic Voltammetry Measurement of the HOMO and LUMO energy levels, providing insights into its electrochemical stability and suitability for use in electronic devices. rsc.org

Computational Modeling:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are powerful tools for predicting the geometric and electronic properties of conjugated molecules. researchgate.netresearchgate.netresearchgate.netutq.edu.iq For this compound, these calculations can provide valuable information on:

Molecular Geometry: Optimization of the ground-state geometry to assess the planarity of the molecule.

Electronic Structure: Calculation of the HOMO and LUMO energy levels and their spatial distribution to understand the donor-acceptor characteristics. mdpi.com

Optical Properties: Prediction of the electronic absorption and emission spectra to correlate with experimental findings.

Emerging Applications in Advanced Materials and Device Fabrication

The unique electronic and photophysical properties anticipated for this compound make it a promising candidate for various applications in advanced materials and electronics. The styrylquinoline scaffold is known for its diverse biological activities and its utility in material science. physchemres.orgnih.govbenthamdirect.comresearchgate.net

Potential Applications:

FieldSpecific ApplicationRationale
Organic Electronics Organic Light-Emitting Diodes (OLEDs)The fluorescent nature of the molecule suggests its potential as an emissive layer or host material in OLEDs. nih.gov
Medicinal Chemistry Anticancer AgentsStyrylquinoline derivatives have shown promise as potential anticancer agents, and this compound could be explored for similar activities. physchemres.orgphyschemres.org
Medicinal Chemistry Antimalarial AgentsThe quinoline core is a well-known pharmacophore in antimalarial drugs, and vinylquinoline derivatives have demonstrated potent antimalarial activity. nih.gov
Sensors Chemical SensorsThe sensitivity of the electronic and optical properties of π-conjugated systems to their environment could be exploited for the development of chemical sensors.

Further research is needed to synthesize and test this compound in these applications to validate its potential.

Theoretical Design of Novel Derivatives with Tailored Properties

Building upon the core structure of this compound, a multitude of novel derivatives can be theoretically designed to fine-tune its properties for specific applications. By strategically introducing various functional groups to the quinoline and thiophene rings, it is possible to modulate the electronic and photophysical characteristics of the molecule.

Strategies for Derivative Design:

ModificationTarget PropertyRationale
Electron-Donating Groups on Thiophene Red-shifted emission, lower HOMO-LUMO gapEnhances the electron-donating strength of the thiophene moiety, leading to a smaller energy gap and emission at longer wavelengths.
Electron-Withdrawing Groups on Quinoline Blue-shifted emission, improved electron transportIncreases the electron-accepting character of the quinoline ring, potentially leading to higher energy transitions and better performance in electron-transporting layers.
Extended π-Conjugation Red-shifted absorption and emissionAdding further conjugated units to the molecule will extend the delocalization of the π-electrons, resulting in a bathochromic shift in the optical spectra.
Introduction of Specific Functional Groups Enhanced biological activityThe addition of moieties known to interact with biological targets could lead to the development of new therapeutic agents.

Computational modeling will be instrumental in the rational design of these novel derivatives, allowing for the prediction of their properties prior to synthesis and enabling a more targeted approach to the development of next-generation materials and pharmaceuticals.

Q & A

Q. What are the established synthetic routes for 2-[(E)-2-thiophen-3-ylethenyl]quinoline, and what experimental conditions optimize yield?

The synthesis of quinoline derivatives often involves cross-coupling reactions, such as Heck or Suzuki-Miyaura couplings, to introduce substituents like thiophene groups. For example, 2-(1H-benzo[d]imidazol-2-yl)quinoline was synthesized using established methods involving condensation reactions under reflux conditions . To optimize yield, parameters like catalyst loading (e.g., palladium-based catalysts), solvent choice (e.g., DMF or toluene), and temperature (80–120°C) should be systematically varied. Purification via column chromatography or recrystallization is critical to isolate the E-isomer, confirmed by NMR coupling constants (e.g., J = 16 Hz for trans-vinyl protons) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm molecular structure, with vinyl proton coupling constants distinguishing E/Z isomers .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures, while Mercury visualizes packing motifs and intermolecular interactions (e.g., π-π stacking in quinoline derivatives) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural properties of this compound?

Discrepancies in bond lengths or angles may arise from polymorphism or experimental resolution. Using SHELXL for refinement and Mercury’s packing similarity analysis, researchers can compare newly solved structures with existing data (e.g., CCDC entries). For example, variations in dihedral angles between the quinoline and thiophene moieties could indicate conformational flexibility, impacting optoelectronic properties .

Q. What methodological approaches address inconsistencies in biological activity data across studies?

Contradictory results (e.g., IL-6 upregulation vs. no effect) may stem from differences in cell lines, concentrations, or isomer purity. To mitigate this:

  • Validate compound purity via HPLC and NMR.
  • Standardize assay conditions (e.g., dose-response curves in primary vs. immortalized cells).
  • Use computational docking (e.g., AutoDock) to probe interactions with biological targets like amyloid-beta (relevant in Alzheimer’s research) .

Q. How does coordination with metal ions alter the compound’s electronic and catalytic properties?

Quinoline derivatives form complexes with Zn, Cu, or Pb ions, enhancing optoelectronic behavior. For example, 2-(1H-benzo[d]imidazol-2-yl)quinoline metal complexes exhibit redshifted absorption spectra due to ligand-to-metal charge transfer. Electrochemical studies (cyclic voltammetry) and DFT calculations can quantify changes in redox potentials and HOMO-LUMO gaps .

Q. What strategies ensure stability during experimental handling of this compound?

While toxicity data are limited, safety protocols include:

  • Storing under inert atmosphere (N2_2) to prevent oxidation.
  • Using gloveboxes for air-sensitive reactions.
  • Monitoring degradation via TLC or LC-MS during long-term storage .

Q. How can computational modeling predict the compound’s intermolecular interactions in crystal lattices?

Mercury’s Materials Module identifies recurrent packing motifs (e.g., hydrogen-bonded chains or π-stacked columns). Molecular dynamics simulations (e.g., GROMACS) can further assess solvent effects on crystallization, aiding in polymorph control .

Q. What role does the E-configuration play in modulating biological or photophysical activity?

The E-isomer’s planar geometry enhances conjugation, improving fluorescence quantum yield. Comparative studies with the Z-isomer (synthesized via photoirradiation) can quantify differences in binding affinity to targets like DNA or enzymes .

Q. How do structural modifications (e.g., nitro or methoxy groups) influence the compound’s bioactivity?

Introducing electron-withdrawing groups (e.g., -NO2_2) at specific positions can enhance antimicrobial or anticancer activity. Structure-activity relationship (SAR) studies on 2-arylethenylquinoline derivatives show that substituents at the 4-position of quinoline improve blood-brain barrier penetration, critical for neurodegenerative disease research .

Methodological Considerations

Q. Designing experiments to evaluate optoelectronic applications: What parameters are critical?

  • Absorption/Emission Spectra : Measure in solvents of varying polarity to assess solvatochromism.
  • Electrochemical Analysis : Determine HOMO/LUMO levels via cyclic voltammetry.
  • Thin-Film Characterization : Use AFM or XRD to correlate morphology with charge transport properties .

Q. Resolving conflicting NMR Isomerism or impurities?

  • NOESY : Detect spatial proximity of protons to confirm E/Z configuration.
  • HPLC-PDA : Identify impurity peaks and quantify isomer ratios.
  • Variable-Temperature NMR : Probe dynamic processes (e.g., rotational barriers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.